N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide
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Overview
Description
N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine core, a thiophene ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .
Scientific Research Applications
N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent for treating insomnia.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike zolpidem and alpidem, this compound has a thiophene ring and a methoxybenzamide moiety, which may contribute to its enhanced activity and selectivity in certain applications .
Properties
Molecular Formula |
C19H14ClN3O2S |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C19H14ClN3O2S/c1-25-14-7-4-12(5-8-14)19(24)22-18-17(15-3-2-10-26-15)21-16-9-6-13(20)11-23(16)18/h2-11H,1H3,(H,22,24) |
InChI Key |
HJUASKNKEUNBMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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